Cas no 67754-22-7 (1,3-Propanediol,2-[[3-(acetyloxy)-2-[(acetyloxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetyloxy)methyl]-,1,3-diacetate (9CI))

1,3-Propanediol,2-[[3-(acetyloxy)-2-[(acetyloxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetyloxy)methyl]-,1,3-diacetate (9CI) structure
67754-22-7 structure
Product Name:1,3-Propanediol,2-[[3-(acetyloxy)-2-[(acetyloxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetyloxy)methyl]-,1,3-diacetate (9CI)
Numero CAS:67754-22-7
MF:C20H32O12
MW:464.460887908936
CID:520536
PubChem ID:53423506
Update Time:2025-04-19

1,3-Propanediol,2-[[3-(acetyloxy)-2-[(acetyloxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetyloxy)methyl]-,1,3-diacetate (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Propanediol,2-[[3-(acetyloxy)-2-[(acetyloxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetyloxy)methyl]-,1,3-diacetate (9CI)
    • [2-[[3-acetyloxy-2,2-bis(acetyloxymethyl)propoxy]methyl]-2-(acetyloxymethyl)-3-hydroxypropyl] acetate
    • 1,3-Propanediol,2-[[3-(acetyloxy)-2-[(acetyloxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetyloxy)methyl]-,1,3-diacetate
    • 2-[[3-(acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate
    • [2-[[3-acetoxy-2,2-bis(acetoxymethyl)propoxy]methyl]-2-(acetoxymethyl)-3-hydroxy-propyl] acetate
    • 2-((3-(Acetoxy)-2-((acetoxy)methyl)-2-(hydroxymethyl)propoxy)methyl)-2-((acetoxy)methyl)propane-1,3-diyl diacetate
    • NS00055261
    • 67754-22-7
    • DTXSID60987080
    • EINECS 266-998-7
    • 2-({3-(Acetyloxy)-2,2-bis[(acetyloxy)methyl]propoxy}methyl)-2-(hydroxymethyl)propane-1,3-diyl diacetate
    • Inchi: 1S/C20H32O12/c1-14(22)28-9-19(6-21,10-29-15(2)23)7-27-8-20(11-30-16(3)24,12-31-17(4)25)13-32-18(5)26/h21H,6-13H2,1-5H3
    • Chiave InChI: VZVWNXVAXMKIBP-UHFFFAOYSA-N
    • Sorrisi: O(CC(CO)(COC(C)=O)COC(C)=O)CC(COC(C)=O)(COC(C)=O)COC(C)=O

Proprietà calcolate

  • Massa esatta: 464.18936
  • Massa monoisotopica: 464.189
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 20
  • Complessità: 593
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 161A^2
  • XLogP3: -0.9

Proprietà sperimentali

  • Densità: 1.222
  • Punto di ebollizione: 533.5°C at 760 mmHg
  • Punto di infiammabilità: 172.3°C
  • Indice di rifrazione: 1.473
  • PSA: 160.96
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD